![molecular formula C20H17N3O2S2 B2947385 N-(4-(4-cyanophenyl)thiazol-2-yl)-3-((4-methoxyphenyl)thio)propanamide CAS No. 923065-97-8](/img/structure/B2947385.png)
N-(4-(4-cyanophenyl)thiazol-2-yl)-3-((4-methoxyphenyl)thio)propanamide
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Description
N-(4-(4-cyanophenyl)thiazol-2-yl)-3-((4-methoxyphenyl)thio)propanamide is a chemical compound that has been widely researched for its potential applications in the field of medicine. It is known to have various biochemical and physiological effects, and its mechanism of action has been studied extensively.
Scientific Research Applications
Antioxidant and Anticancer Activity
Compounds related to N-(4-(4-cyanophenyl)thiazol-2-yl)-3-((4-methoxyphenyl)thio)propanamide have been synthesized and tested for their antioxidant and anticancer activities. These compounds exhibit significant antioxidant properties, some surpassing well-known antioxidants like ascorbic acid. Moreover, they demonstrate cytotoxic effects against human glioblastoma and triple-negative breast cancer cell lines, with certain derivatives showing a high level of activity, particularly against glioblastoma cells (Tumosienė et al., 2020).
Antimicrobial and Antifungal Activities
New derivatives have been explored for their antimicrobial and antifungal potentials. Among these, specific compounds demonstrated high antibacterial and anticandidal effects against strains like C. parapsilosis and C. glabrata. Additionally, their cytotoxic activities have been evaluated against leukemia cells, with certain compounds exhibiting significant cytotoxicity (Dawbaa et al., 2021).
Angiotensin II Receptor Antagonism
Research into thiazol-imine derivatives has identified potential antihypertensive and cardiotropic drugs. These compounds have shown high affinity in docking studies targeting the angiotensin II receptor, suggesting their usefulness in developing treatments for hypertension. Pharmacological studies confirmed the antihypertensive effects of selected compounds, indicating their potential as antihypertensive agents (Drapak et al., 2019).
Photosensitizing Agents for Cancer Therapy
Novel compounds, including zinc phthalocyanines substituted with benzenesulfonamide derivative groups, have been synthesized. These compounds exhibit high singlet oxygen quantum yields, making them promising candidates as Type II photosensitizers for photodynamic cancer therapy. Their photophysical and photochemical properties, alongside high fluorescence and photodegradation quantum yields, underline their potential application in treating cancer (Pişkin et al., 2020).
Anticonvulsant Activity
Certain heterocyclic compounds containing a sulfonamide thiazole moiety have been synthesized and evaluated for their anticonvulsant activity. These studies have identified compounds that effectively protect against convulsions induced by picrotoxin, offering new avenues for developing anticonvulsant therapies (Farag et al., 2012).
properties
IUPAC Name |
N-[4-(4-cyanophenyl)-1,3-thiazol-2-yl]-3-(4-methoxyphenyl)sulfanylpropanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17N3O2S2/c1-25-16-6-8-17(9-7-16)26-11-10-19(24)23-20-22-18(13-27-20)15-4-2-14(12-21)3-5-15/h2-9,13H,10-11H2,1H3,(H,22,23,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BUMONHFLRUXSBK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)SCCC(=O)NC2=NC(=CS2)C3=CC=C(C=C3)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17N3O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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